molecular formula C22H24N2O6 B2441410 N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide CAS No. 860651-53-2

N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide

Cat. No.: B2441410
CAS No.: 860651-53-2
M. Wt: 412.442
InChI Key: DTMACVBWWYMVNM-UHFFFAOYSA-N
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Description

N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide is a synthetic organic compound characterized by its complex structure, which includes furan rings and amide groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide typically involves multiple steps:

  • Formation of the Furylcarbonyl Intermediate: : The initial step involves the preparation of the furylcarbonyl intermediate. This can be achieved through the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

  • Amidation Reaction: : The furylcarbonyl intermediate is then reacted with a suitable amine to form the furylcarbonyl amide. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

  • Ether Formation: : The next step involves the formation of the ether linkage. This is typically achieved by reacting the furylcarbonyl amide with a phenol derivative under basic conditions, using reagents like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF (dimethylformamide).

  • Final Coupling: : The final step involves the coupling of the intermediate with another furan derivative to form the complete this compound structure. This step may require the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient reaction control and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide can undergo various chemical reactions, including:

  • Oxidation: : The furan rings in the compound can be oxidized to form furanones or other oxidized derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

  • Reduction: : The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : The phenoxy and furyl groups can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, BH3

    Substitution: NBS, K2CO3, DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

  • Biology: : The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

  • Medicine: : Research into its pharmacological effects could lead to the development of new therapeutic agents.

  • Industry: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide exerts its effects depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of furan rings and amide groups, which confer distinct chemical and biological properties

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new uses for this intriguing compound.

Properties

IUPAC Name

N-[3-[4-[3-(furan-2-carbonylamino)propoxy]phenoxy]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c25-21(19-5-1-13-29-19)23-11-3-15-27-17-7-9-18(10-8-17)28-16-4-12-24-22(26)20-6-2-14-30-20/h1-2,5-10,13-14H,3-4,11-12,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMACVBWWYMVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCOC2=CC=C(C=C2)OCCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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